Shionon
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Overview
Description
Shionon, also known as Shionone, is a triterpenoid compound isolated from the plant Aster tataricus. It is known for its unique six-membered tetracyclic skeleton and 3-oxo-4-methyl structure. This compound has been studied for its various biological activities, including anti-tussive and anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Shionon involves several steps, starting from simpler organic compounds. One common method involves the cyclization of squalene, a natural precursor, followed by oxidation and methylation reactions to form the final this compound structure. The reaction conditions typically include the use of strong acids or bases as catalysts, along with specific temperature and pressure settings to facilitate the cyclization and subsequent reactions.
Industrial Production Methods
Industrial production of this compound often utilizes high-speed counter-current chromatography (HSCCC) for the separation and purification of the compound from plant extracts. This method is advantageous due to its simplicity, short preparation period, and high yield .
Chemical Reactions Analysis
Types of Reactions
Shionon undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxo-derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions include various oxo-derivatives, alcohols, and substituted this compound compounds, each with distinct biological activities.
Scientific Research Applications
Shionon has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of other complex triterpenoids.
Biology: Studied for its role in modulating biological pathways and its potential as a bioactive compound.
Medicine: Investigated for its anti-tussive, anti-inflammatory, and potential antiviral properties.
Industry: Utilized in the development of pharmaceuticals and as a natural product in traditional medicine.
Mechanism of Action
Shionon exerts its effects through various molecular targets and pathways. It has been shown to inhibit human neutrophil elastase, an enzyme involved in inflammatory responses. This inhibition helps reduce inflammation and related symptoms. Additionally, this compound interacts with specific receptors and signaling pathways to exert its anti-tussive effects .
Comparison with Similar Compounds
Similar Compounds
Betulinic Acid: Another triterpenoid with anti-inflammatory and anticancer properties.
Oleanolic Acid: Known for its hepatoprotective and anti-inflammatory effects.
Ursolic Acid: Exhibits anti-inflammatory, anticancer, and antimicrobial activities.
Uniqueness
Shionon is unique due to its specific six-membered tetracyclic skeleton and 3-oxo-4-methyl structure, which confer distinct biological activities not commonly found in other triterpenoids. Its ability to inhibit human neutrophil elastase and its potential antiviral properties further distinguish it from similar compounds.
Properties
IUPAC Name |
1,4b,6a,8,10a,12a-hexamethyl-8-(4-methylpent-3-enyl)-1,3,4,4a,5,6,7,9,10,10b,11,12-dodecahydrochrysen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O/c1-21(2)10-9-14-26(4)16-19-30(8)25-13-15-28(6)22(3)23(31)11-12-24(28)29(25,7)18-17-27(30,5)20-26/h10,22,24-25H,9,11-20H2,1-8H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXPXUNQUXCHJLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)CCC2C1(CCC3C2(CCC4(C3(CCC(C4)(C)CCC=C(C)C)C)C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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